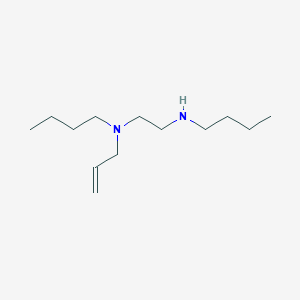
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features two butyl groups and a prop-2-en-1-yl group attached to an ethane-1,2-diamine backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with butyl halides and prop-2-en-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Catalysts may also be used to speed up the reaction and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N1,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron pairs to form coordinate bonds with metal ions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine with two methyl groups instead of butyl groups.
N,N’-Dibutylethylenediamine: Similar but lacks the prop-2-en-1-yl group.
N,N’-Diethylethylenediamine: Contains ethyl groups instead of butyl groups.
Uniqueness
N~1~,N~2~-Dibutyl-N~1~-(prop-2-en-1-yl)ethane-1,2-diamine is unique due to the presence of both butyl and prop-2-en-1-yl groups, which can influence its reactivity and the types of complexes it forms with metal ions. This structural variation can lead to different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
104209-35-0 |
|---|---|
Fórmula molecular |
C13H28N2 |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
N,N'-dibutyl-N'-prop-2-enylethane-1,2-diamine |
InChI |
InChI=1S/C13H28N2/c1-4-7-9-14-10-13-15(11-6-3)12-8-5-2/h6,14H,3-5,7-13H2,1-2H3 |
Clave InChI |
JSURAKYIZMYBJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCN(CCCC)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
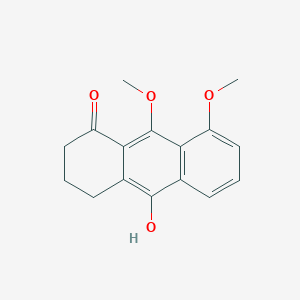
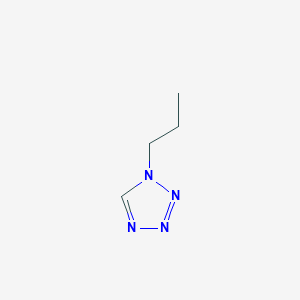
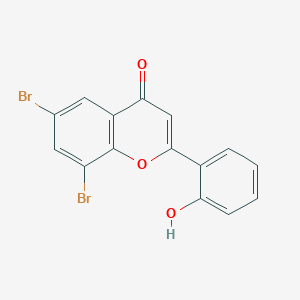
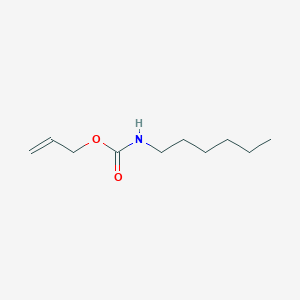

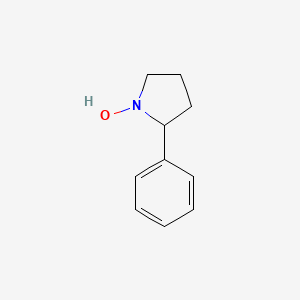
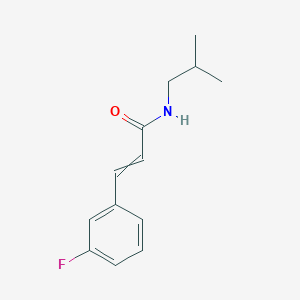

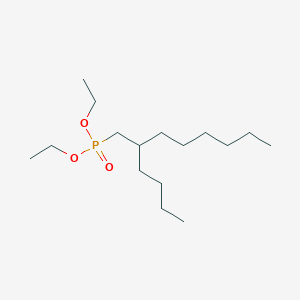


![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
